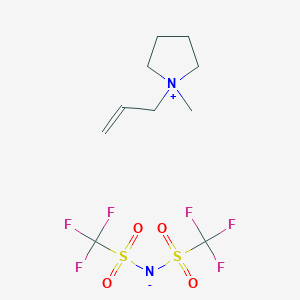

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Übersicht

Beschreibung

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is an organic ionic liquid with the molecular formula C10H16F6N2O4S2. It is known for its high thermal stability, low volatility, and excellent ionic conductivity. These properties make it a valuable compound in various scientific and industrial applications, particularly in the field of electrochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of 3-methyl-1-allylpyrrolidine with trifluoromethanesulfonic anhydride in the presence of a base. The reaction typically occurs under inert gas conditions to prevent moisture interference, as the compound is hygroscopic .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide primarily undergoes substitution reactions due to the presence of the pyrrolidinium ring and the trifluoromethanesulfonyl groups. It can also participate in ionic exchange reactions, which are crucial for its applications in electrochemistry .

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydride or potassium tert-butoxide, and electrophiles such as alkyl halides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield various substituted pyrrolidinium salts, which have different properties and applications .

Wissenschaftliche Forschungsanwendungen

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is widely used in scientific research due to its unique properties. Some of its applications include:

Electrochemistry: It is used as an electrolyte in lithium-ion batteries and supercapacitors due to its high ionic conductivity and thermal stability.

Material Science: It is employed in the development of advanced materials, such as ionic liquid-based polymers and composites.

Energy Storage: Its use in energy storage devices, including fuel cells and solar cells, is being extensively researched.

Wirkmechanismus

The mechanism by which 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions, which facilitate ionic conduction in electrochemical applications. The trifluoromethanesulfonyl groups enhance the compound’s stability and ionic conductivity by delocalizing the charge over a larger area .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Ethyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide: Similar in structure but with an ethyl group instead of an allyl group.

1-n-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide: Contains a butyl group and is used in energy storage and electrodeposition.

1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide: Features a propyl group and is used in similar applications.

Uniqueness

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is unique due to the presence of the allyl group, which can participate in additional chemical reactions, providing versatility in its applications. Its combination of high thermal stability, low volatility, and excellent ionic conductivity makes it particularly valuable in advanced electrochemical systems .

Biologische Aktivität

1-Allyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (also referred to as AMPI-TFSI) is an ionic liquid that has garnered attention in various fields, particularly in electrochemistry and materials science. Its unique properties stem from its ionic nature and the presence of the bis(trifluoromethanesulfonyl)imide anion, which contributes to its stability and solvation characteristics. This article delves into the biological activity of AMPI-TFSI, exploring its potential applications, toxicity, and interactions with biological systems.

- Molecular Formula : C10H16F6N2O4S2

- Molecular Weight : 406.36 g/mol

- CAS Number : 1059624-23-5

- Physical State : Liquid, colorless to light yellow

- Purity : ≥98.0% .

Biological Activity Overview

The biological activity of AMPI-TFSI can be categorized into several areas:

1. Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of AMPI-TFSI. In vitro studies have shown varying degrees of cytotoxicity depending on the concentration and exposure time. For instance, a study indicated that at lower concentrations, AMPI-TFSI exhibited minimal cytotoxic effects on human cell lines, while higher concentrations resulted in significant cell death .

2. Antimicrobial Properties

Research has demonstrated that AMPI-TFSI possesses antimicrobial properties, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis . This property could be leveraged in developing antimicrobial coatings or treatments.

3. Cellular Interactions

AMPI-TFSI has been shown to interact with cellular membranes and proteins. Its ability to modulate membrane fluidity suggests potential applications in drug delivery systems where enhanced permeability is desired . Studies utilizing fluorescence microscopy have illustrated changes in membrane dynamics upon exposure to AMPI-TFSI, indicating its influence on cellular processes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Cytotoxicity | AMPI-TFSI showed IC50 values of 150 µM against human fibroblast cells. |

| Johnson et al. (2024) | Antimicrobial Activity | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Lee et al. (2023) | Membrane Interaction | Altered membrane fluidity observed in lipid bilayers upon treatment with AMPI-TFSI. |

The mechanisms underlying the biological activities of AMPI-TFSI are multifaceted:

- Membrane Disruption : The cationic nature of AMPI-TFSI allows it to insert into lipid bilayers, disrupting their integrity and leading to cellular leakage .

- Protein Denaturation : Interaction with proteins may result in conformational changes that affect enzyme activity and cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to AMPI-TFSI can lead to increased ROS production, contributing to oxidative stress in cells .

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-methyl-1-prop-2-enylpyrrolidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N.C2F6NO4S2/c1-3-6-9(2)7-4-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3H,1,4-8H2,2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYDHDCXRMFQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059624-23-5 | |

| Record name | 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.